molecular formula C6H3FIN3 B8274155 6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8274155
M. Wt: 263.01 g/mol
InChI Key: VMLSPNMUCITXGD-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

6-Fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (250 mg) was combined with water (4 mL) and AcOH (6 mL) was heated to 40° C. until the solution became clear. The reaction mixture was then cooled to 0° C. and a solution of sodium nitrite (137 mg) in water (1 mL) was added dropwise over about 30 minutes. The reaction mixture was then warmed to room temperature, and stirred for 16 hours. The reaction mixture was again cooled to 0° C. and stirred for another 0.5 hour to give a solid which was collected by filtration, and washed with cold water. The solid were suspended in diluted HI (0.25 mL 50% HI diluted with water to 2.75 mL) and dimethoxyethane (6.5 mL) and the reaction mixture was heated to 80° C. for 3 hours, then cooled to room temperature, neutralized with Na2CO3 solution, and then extracted with ethyl acetate (60 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to give a residue which was purified by silica gel chromatography eluting with petroleum ether-ethyl acetate (5:1) to afford the title compound (120 mg, 50.6% yield) as a light yellow solid. 1H-NMR (400 MHz, DMSO-d6) δ ppm 13.77 (s, 1H) 8.50 (s, 1H) 8.40 (s, 1H). MS [M+H] found 264.0.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
137 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
50.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([I:12])=[C:4]2[NH:10][N:9]=[C:8](N)[C:5]2=[N:6][CH:7]=1.CC(O)=O.N([O-])=O.[Na+]>O>[F:1][C:2]1[C:3]([I:12])=[C:4]2[NH:10][N:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC=1C(=C2C(=NC1)C(=NN2)N)I
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
137 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for another 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold water
TEMPERATURE
Type
TEMPERATURE
Details
dimethoxyethane (6.5 mL) and the reaction mixture was heated to 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with petroleum ether-ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C(=C2C(=NC1)C=NN2)I
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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